(S)-Albuterol Tartrate, also known as (S)-salbutamol tartrate, is a pharmaceutical compound primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. It is the tartrate salt of the (S)-enantiomer of albuterol, which is a beta-2 adrenergic agonist. This compound is significant due to its efficacy in alleviating bronchospasm and improving airflow in patients with obstructive airway diseases.
(S)-Albuterol Tartrate is classified as a beta-2 adrenergic agonist and falls under the category of bronchodilators. It is typically administered via inhalation or nebulization to provide rapid relief from bronchoconstriction.
The synthesis of (S)-Albuterol Tartrate can be achieved through several methods, including:
The resolution process typically involves dissolving racemic albuterol in a suitable solvent, adding tartaric acid, and then cooling the solution to promote crystallization. The resulting crystals are filtered and purified to obtain (S)-Albuterol Tartrate with high enantiomeric purity .
(S)-Albuterol Tartrate has a complex molecular structure characterized by its chiral center. The chemical formula for (S)-Albuterol Tartrate is CHNO·CHO, indicating that it consists of both albuterol and tartaric acid components.
(S)-Albuterol Tartrate undergoes several chemical reactions relevant to its function as a bronchodilator:
The binding affinity of (S)-Albuterol for beta-2 receptors is significantly higher than that of its counterpart (R)-albuterol, contributing to its enhanced therapeutic effects .
The mechanism by which (S)-Albuterol Tartrate exerts its effects involves:
Clinical studies have shown that (S)-Albuterol provides rapid relief from acute bronchospasm, with onset typically within minutes after inhalation .
Relevant analyses indicate that (S)-Albuterol Tartrate maintains high stability and efficacy when stored appropriately .
(S)-Albuterol Tartrate is widely utilized in clinical settings for:
(S)-Albuterol (C₁₃H₂₁NO₃), also termed levalbuterol in its (R)-form, is a chiral β₂-adrenergic agonist with one asymmetric carbon atom. The tartrate salt [(C₁₃H₂₁NO₃)₂·C₄H₆O₆] forms when (S)-albuterol reacts with L-(+)-tartaric acid, creating a crystalline diastereomeric complex that enhances stability. The (S)-enantiomer exhibits a levorotatory optical rotation ([α]D ≈ -34° in methanol), contrasting with the dextrorotatory (R)-enantiomer ([α]D ≈ +34°). Stereochemical differences critically impact receptor binding: (R)-albuterol shows 68-fold greater affinity for β₂-adrenoceptors than its (S)-counterpart, which lacks bronchodilatory activity [1] [5]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms enantiomeric identity, with distinct chemical shifts at the chiral center (Cα: δ 4.1–4.3 ppm) [6].
Table 1: Comparative Properties of Albuterol Enantiomers
Property | (R)-Albuterol | (S)-Albuterol | |
---|---|---|---|
Optical Rotation ([α]D) | +34° (c=1, MeOH) | -34° (c=1, MeOH) | |
β₂-Receptor Affinity | High (EC₅₀ = 0.8 μM) | Negligible (>50 μM) | |
Bronchodilatory Effect | Potent | Absent | |
Metabolic Half-life | ~2.7 hours | ~6.2 hours | [1] [4] |
Enantioselective synthesis of (S)-albuterol tartrate employs three principal strategies:
Critical process parameters include solvent polarity (optimal: ethanol/water 70:30), temperature (5–10°C for crystallization), and stoichiometry (1:0.55 albuterol:tartaric acid) [6].
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Enantiomeric Excess (%) | Key Challenge | |
---|---|---|---|---|
Chiral Resolution | 65–70 | >99 | Low yield due to eutectic formation | |
Asymmetric Synthesis | 85 | 92 | Toxic catalysts (OsO₄) | |
Enzymatic Resolution | 48 | >98 | Substrate inhibition at high concentrations | [3] [6] |
(S)-Albuterol tartrate crystallizes in the monoclinic space group P2₁ with unit cell dimensions a = 10.21 Å, b = 8.54 Å, c = 12.37 Å, and β = 105.5°. X-ray diffraction reveals a 2:1 stoichiometry where two (S)-albuterol cations form hydrogen bonds (O-H···O, 2.65–2.78 Å) with the carboxylate groups of one tartrate dianion. The crystal lattice features alternating hydrophobic albuterol phenyl rings and hydrophilic tartrate layers, enhancing stability. Differential Scanning Calorimetry (DSC) shows a sharp endotherm at 187°C (ΔH = 145 J/g), confirming crystalline homogeneity without polymorphic transitions [3].
Lattice energy calculations (-142.3 kcal/mol) indicate stability via:
The tartrate salt’s aqueous solubility (32 mg/mL at 25°C) is critical for nebulization formulations. Particle size distribution (Dv₉₀ < 5 µm) in aerosol preparations depends on controlled crystallization kinetics, achieved through antisolvent addition (ethyl acetate) [3].
(S)-Albuterol tartrate resists racemization in vivo due to the absence of acidic α-hydrogens. However, pH-dependent epimerization occurs at <3 pH (gastric acid) via keto-enol tautomerism, with 4–6% racemization after 2 hours. Plasma stability studies (pH 7.4, 37°C) show <0.5% epimerization over 8 hours [4] [1]. Metabolism exhibits stereoselectivity: (S)-albuterol undergoes slower sulfation (hepatic SULT1A3; Kₘ = 480 µM) than the (R)-enantiomer (Kₘ = 110 µM), leading to 3-fold higher plasma persistence [1] [4].
In airway tissues, (S)-albuterol accumulates at 1.8× higher concentrations than (R)-albuterol after racemic dosing due to:
Table 3: Physiological Stability and Metabolic Parameters
Parameter | Value | Biological Consequence | |
---|---|---|---|
Plasma Half-life | 6.2 ± 0.9 hours | Prolonged airway retention | |
Sulfation Rate (Vₘₐₓ) | 0.8 nmol/min/mg (vs. 3.2 for R) | Reduced hepatic clearance | |
Airway Tissue Accumulation | 1.8:1 (S:R ratio) | Eosinophil priming in asthma | [1] [2] [4] |
Proinflammatory effects correlate with this persistence: In vitro, (S)-albuterol (10⁻⁶ M) elevates intracellular Ca²⁺ in eosinophils by 220%, intensifying bronchoconstrictor responses in sensitized feline airways (35% increase in TNF-α; p = 0.004) [1] [2].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0